Bafilomycin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

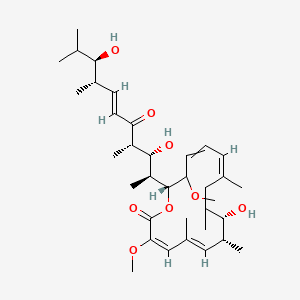

C35H56O8 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13-,22-18+,30-19+/t23-,24?,25+,26+,27-,29?,31+,32-,33-,34+/m0/s1 |

InChI Key |

ZKOTUWJMGBWBEO-OCTXKIARSA-N |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(\C(=O)O[C@@H](C(C=C/C=C(\CC([C@@H]1O)C)/C)OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)/OC)\C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Bafilomycin D: A Technical Guide on its Discovery, Origin, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, a class of natural products known for their diverse and potent biological activities. First isolated from Streptomyces griseus, this compound, along with its congeners, has garnered significant scientific interest due to its highly specific and potent inhibition of vacuolar-type H+-ATPases (V-ATPases). This inhibition disrupts fundamental cellular processes such as lysosomal acidification, autophagy, and endosomal trafficking, leading to profound effects on cell viability and function. This technical guide provides an in-depth overview of the discovery and origin of this compound, its core mechanism of action, and its impact on key cellular signaling pathways. Furthermore, it presents quantitative data on its inhibitory activity and detailed protocols for essential experiments used to characterize its effects, aiming to serve as a valuable resource for researchers in cell biology and drug development.

Discovery and Origin

The bafilomycins are a family of 16-membered macrolide antibiotics primarily produced by various species of Gram-positive bacteria of the genus Streptomyces. The initial discovery of this class of compounds dates back to 1983, with the isolation of Bafilomycins A1, B1, and C1 from Streptomyces griseus.[1] Two years later, in 1985, Bafilomycins D and E were also isolated from a strain of S. griseus (TÜ 2599).[1]

Subsequent research has led to the discovery of a growing number of bafilomycin analogues from different terrestrial and marine-derived Streptomyces species. For instance, an endophytic Streptomyces sp. (YIM56209) isolated from the stem of Drymaria cordata was found to produce this compound, alongside novel derivatives such as 9-hydroxy-bafilomycin D and 29-hydroxy-bafilomycin D.[1] These findings highlight the rich biosynthetic capabilities of Streptomyces and the natural diversity within the bafilomycin family.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase).[2] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and vacuoles.[1] This acidification is critical for a multitude of cellular functions.

This compound is a highly potent and selective inhibitor of V-ATPases.[2] It binds with high affinity to the V₀ transmembrane domain of the V-ATPase complex, which effectively blocks the translocation of protons across the membrane.[1] This leads to a rapid increase in the pH of the lumen of these organelles, thereby impairing their function.[2] The selectivity of this compound for V-ATPases over other ATPases, such as P-type ATPases, is a key feature of its utility as a research tool.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data. Due to the extensive research focus on Bafilomycin A1, its data is included for comparative context where specific data for this compound is limited.

| Compound | Parameter | Value | System | Reference |

| This compound | Kᵢ (V-ATPase) | 20 nM | Neurospora crassa vacuolar membranes | N/A |

| This compound | Kᵢ (P-type ATPase) | 20,000 nM | E. coli | N/A |

| This compound | Potency Ranking | A1 > B1 > C1 > D | Inhibition of H. pylori-induced vacuolization in HeLa cells | [2] |

| Bafilomycin A1 | IC₅₀ (Cell Growth) | 10 - 50 nM | Fibroblasts, PC12, HeLa cells | [3] |

| Bafilomycin A1 | Effective Concentration | 1 nM | Inhibition of pediatric B-cell acute lymphoblastic leukemia cells | [3][4] |

| Bafilomycin A1 | Effective Concentration | 100 - 400 nM | Blockage of autophagosome-lysosome fusion | [1] |

Impact on Cellular Signaling Pathways

The inhibition of V-ATPase by this compound triggers a cascade of downstream effects, primarily impacting autophagy and apoptosis.

Inhibition of Autophagy

Autophagy is a fundamental cellular degradation and recycling process where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by acidic lysosomal hydrolases.

This compound blocks this process at the final step. By neutralizing the lysosomal pH, it inhibits the activity of pH-dependent lysosomal proteases and, crucially, prevents the fusion of autophagosomes with lysosomes.[1][5] This leads to an accumulation of autophagosomes within the cell, a hallmark that is often used to measure autophagic flux.

Induction of Apoptosis

Beyond its effects on autophagy, this compound can induce apoptosis, or programmed cell death, particularly in cancer cells.[5] The mechanism is multifactorial and can be caspase-dependent.[6] Inhibition of V-ATPase leads to cellular stress, which can trigger the mitochondrial pathway of apoptosis.[1] Additionally, studies with Bafilomycin A1 have shown that V-ATPase inhibition can lead to increased levels of reactive oxygen species (ROS) and the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can contribute to its anti-proliferative effects.[1][7]

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Bafilomycin D: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic derived from Streptomyces species.[1] It belongs to a class of compounds known for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases), which are crucial proton pumps in eukaryotic cells.[2][3] This specificity makes this compound a valuable tool in cell biology research, particularly for studying processes reliant on organellar acidification, such as autophagy, endocytosis, and apoptosis. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its use in research settings.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring.[4] Its detailed chemical information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H56O8 | [2] |

| Molecular Weight | 604.8 g/mol | [2] |

| CAS Number | 98813-13-9 | [2] |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | [2] |

| SMILES | C--INVALID-LINK----INVALID-LINK--C(C)C)=O">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)=O)([H])--INVALID-LINK--OC">C@@HC | [2] |

| InChI Key | ZKOTUWJMGBWBEO-DTOYTSOJSA-N | [2] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [2] |

| Appearance | Solid | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Biological Activity and Mechanism of Action

V-ATPase Inhibition

The primary mechanism of action of this compound is the potent and highly specific inhibition of V-ATPase.[3] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi-derived vesicles.[5] this compound binds to the V0 subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain.[4] This binding event obstructs the proton channel, thereby preventing the transport of protons across the membrane and inhibiting the acidification of these organelles.[4]

The inhibitory potency of this compound is in the nanomolar range for V-ATPases, while its affinity for other ATPases, such as P-type and F-type ATPases, is significantly lower, demonstrating its high selectivity.[2]

| Enzyme | Inhibition Constant (Ki) | Reference |

| V-ATPase (Neurospora crassa) | 20 nM | [2] |

| P-type ATPase (E. coli) | 20,000 nM | [2] |

Effects on Cellular Processes

The inhibition of V-ATPase by this compound has profound effects on various cellular processes that are dependent on an acidic intracellular environment.

1. Inhibition of Autophagy:

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the engulfed material is degraded by acidic lysosomal hydrolases. This compound is a widely used inhibitor of the late stage of autophagy. By preventing lysosomal acidification, it blocks the fusion of autophagosomes with lysosomes and inhibits the degradative activity of lysosomal enzymes.[4] This leads to an accumulation of autophagosomes within the cell, a hallmark that can be monitored experimentally.[2]

2. Induction of Apoptosis:

This compound has been shown to induce apoptosis in various cancer cell lines.[4] The mechanism is multifactorial and can involve:

-

Mitochondrial Pathway: Disruption of the mitochondrial electrochemical gradient and release of cytochrome c, a key initiator of the intrinsic apoptotic cascade.[4]

-

Caspase Activation: this compound can trigger the activation of executioner caspases, such as caspase-3, -7, -8, and -9, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

-

Reactive Oxygen Species (ROS) Production: Increased levels of ROS can contribute to cellular stress and trigger apoptotic signaling.[4]

3. Antiviral and Anti-tumor Activity:

This compound has demonstrated antiviral properties against a range of viruses, including influenza A and SARS-CoV-2.[1][2] This is often attributed to the inhibition of endosomal acidification, which is a critical step for the entry and uncoating of many enveloped viruses. Furthermore, the pro-apoptotic and anti-proliferative effects of this compound make it a subject of interest in cancer research.[4]

Signaling Pathways Affected by this compound

The cellular effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Autophagy Flux Assay using Western Blot for LC3-II

This protocol is used to measure autophagic flux by monitoring the levels of LC3-II, a protein that becomes lipidated and recruited to autophagosome membranes. This compound is used to block the degradation of LC3-II in autolysosomes, allowing for the assessment of the rate of autophagosome formation.

Materials:

-

Cell culture reagents

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (e.g., rabbit polyclonal)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Treatment: Treat cells with the experimental compound(s) for the desired duration. For the last 2-4 hours of the treatment, add this compound to a final concentration of 10-100 nM to a subset of the wells. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II). b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometrically quantify the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total LC3-II level in the presence of this compound compared to its absence indicates an active autophagic flux.

Caption: Experimental workflow for autophagy flux assay.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and treat with this compound at the desired concentration (e.g., 1-100 nM) and for the appropriate duration (e.g., 24-72 hours). Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the cells from the medium and the detached cells.

-

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: a. Resuspend the cells in 1X binding buffer provided in the kit. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour). b. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells (less common)

-

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is an indispensable tool for researchers investigating a multitude of cellular processes. Its high specificity for V-ATPase allows for the targeted disruption of organellar acidification, providing valuable insights into the mechanisms of autophagy, apoptosis, and other pH-dependent cellular functions. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting, empowering researchers to further unravel the complexities of cellular biology.

References

- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. haematologica.org [haematologica.org]

- 4. Bafilomycin - Wikipedia [en.wikipedia.org]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

Bafilomycin D and V-ATPase: An In-depth Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bafilomycin D, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). This document details the molecular interactions, quantitative inhibition data, downstream cellular consequences, and detailed experimental protocols relevant to the study of this compound and V-ATPase.

Introduction to this compound and V-ATPase

This compound belongs to a family of macrolide antibiotics produced by Streptomyces species. It is a valuable tool in cell biology research due to its high specificity and potency as an inhibitor of V-ATPase.

Vacuolar-type H+-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus, as well as in the plasma membrane of certain specialized cells. These multi-subunit enzyme complexes play a crucial role in a wide array of cellular processes by acidifying the lumen of these organelles. This acidification is essential for processes such as protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake.

The V-ATPase is composed of two main domains: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral Vo domain, which forms the proton-translocating pore. The enzyme's activity is fundamental for maintaining cellular homeostasis, and its dysfunction is implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of V-ATPase Inhibition by this compound

This compound exerts its inhibitory effect by directly targeting the Vo domain of the V-ATPase, thereby blocking the translocation of protons across the membrane.

Binding Site: The primary binding site for bafilomycins is on the c-subunit of the Vo domain. Structural studies have revealed that one bafilomycin molecule can engage with two adjacent c-subunits, effectively locking the c-ring and preventing its rotation, which is essential for proton transport. While the c-subunit is the principal target, some studies suggest that the a-subunit of the Vo domain may also contribute to the binding and inhibitory action of bafilomycin.

Inhibitory Action: By binding to the Vo domain, this compound physically obstructs the proton channel, preventing the passage of H+ ions from the cytosol into the organellar lumen. This inhibition is non-competitive with respect to ATP, as the binding site is distinct from the ATP-hydrolyzing catalytic sites located in the V1 domain. The inhibition is potent, occurring at nanomolar concentrations, and leads to a rapid increase in the pH of the affected organelles.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its analogs on V-ATPase activity has been quantified in various studies. The following table summarizes key inhibitory constants.

| Compound | Organism/Tissue Source | Assay Type | IC50 / Ki | Reference |

| This compound | Neurospora crassa | V-ATPase Activity | ~10 nM (IC50) | [1] |

| Bafilomycin A1 | Various (Plant, Fungal, Animal) | V-ATPase Activity | 4 - 400 nM (IC50) | [2] |

| Bafilomycin A1 | Young Freshwater Tilapia | Na+ Uptake Inhibition | 160 nM (Ki) | [2] |

| Bafilomycin A1 | HeLa Cells (H. pylori-induced vacuolization) | Cellular Assay | 4 nM (IC50) | [2] |

| Bafilomycin A1 | Bovine Brain | Proton Translocation | ~0.1 nM (IC50) | [3] |

Downstream Cellular Effects of V-ATPase Inhibition

The inhibition of V-ATPase by this compound disrupts intracellular pH homeostasis, leading to a cascade of downstream cellular effects, most notably impacting autophagy and apoptosis.

Inhibition of Autophagy

Autophagy is a cellular process for the degradation of damaged organelles and long-lived proteins. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic contents and fuses with the lysosome to form an autolysosome. The acidic environment of the lysosome is critical for the degradation of the autophagosomal cargo by lysosomal hydrolases.

This compound inhibits autophagy at a late stage by preventing the acidification of lysosomes. This blockage of lysosomal function leads to the accumulation of autophagosomes that cannot be degraded. The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of autophagy. While this compound's primary effect is on lysosomal pH, some studies suggest it can also influence mTORC1 signaling.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged cells. This compound has been shown to induce apoptosis in various cell types, often through the intrinsic or mitochondrial pathway.

This pathway is initiated by intracellular stress signals, leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the dismantling of the cell. The process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. This compound can promote apoptosis by increasing cellular stress, potentially through the generation of reactive oxygen species (ROS) and the accumulation of damaged organelles due to autophagy inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on V-ATPase.

V-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by V-ATPase by quantifying the amount of inorganic phosphate (Pi) released. A common method for this is the malachite green assay.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the absorbance of this complex can be measured spectrophotometrically at ~630 nm. The amount of Pi released is proportional to the V-ATPase activity.

Materials:

-

Purified V-ATPase-containing membrane vesicles

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

ATP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water

-

Solution B: 4.2% Ammonium Molybdate in 4 M HCl

-

Solution C: 1.5% Polyvinyl alcohol

-

Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, then add 1 part of Solution C. Incubate for 20 minutes at room temperature before use.

-

-

Phosphate Standard (e.g., KH2PO4)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the phosphate standard to generate a standard curve.

-

In a microplate, add the purified membrane vesicles to the assay buffer.

-

Add this compound (at various concentrations) or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Working Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the amount of Pi released using the phosphate standard curve. V-ATPase activity is determined as the difference between the total ATPase activity (in the absence of inhibitor) and the activity remaining in the presence of a saturating concentration of this compound.

V-ATPase Proton Pumping Assay

This assay directly measures the ATP-dependent transport of protons into membrane vesicles, which is inhibited by this compound. A common method utilizes the pH-sensitive fluorescent probe, acridine orange.

Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments. As protons are pumped into the vesicles by V-ATPase, the intravesicular pH decreases, causing acridine orange to accumulate and self-quench, leading to a decrease in fluorescence intensity. This compound will prevent this fluorescence quenching.

Materials:

-

Purified V-ATPase-containing membrane vesicles

-

Pumping Buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl2)

-

Acridine Orange stock solution (e.g., 1 mM in ethanol)

-

ATP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

Fluorometer or fluorescence microplate reader (Excitation: ~490 nm, Emission: ~530 nm)

Procedure:

-

Resuspend the membrane vesicles in the pumping buffer.

-

Add acridine orange to a final concentration of 1-5 µM and allow it to equilibrate with the vesicles.

-

Place the sample in the fluorometer and record a baseline fluorescence reading.

-

Add this compound (at various concentrations) or DMSO (vehicle control) and incubate for a few minutes.

-

Initiate proton pumping by adding ATP to a final concentration of 1-5 mM.

-

Monitor the decrease in fluorescence intensity over time. The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

-

At the end of the experiment, a protonophore (e.g., FCCP or nigericin) can be added to dissipate the proton gradient and confirm that the fluorescence quenching was due to a pH gradient.

This guide provides a foundational understanding of the interaction between this compound and V-ATPase, offering both theoretical knowledge and practical experimental frameworks for researchers in the field.

References

Bafilomycin D vs. Bafilomycin A1: A Technical Guide to Two Potent V-ATPase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycins are a class of macrolide antibiotics derived from Streptomyces species, renowned for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth comparison of two prominent members of this family, Bafilomycin D and Bafilomycin A1. We delve into their structural differences, mechanisms of action, and differential effects on key cellular processes such as autophagy, apoptosis, and viral infection. This document summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes their impact on cellular signaling pathways, offering a comprehensive resource for researchers in cell biology and drug development.

Introduction

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments, including lysosomes, endosomes, and Golgi vesicles. This acidification is critical for a myriad of cellular functions, such as protein degradation, receptor-mediated endocytosis, and autophagy. Bafilomycin A1 is a widely used and extensively studied V-ATPase inhibitor, serving as a critical tool in cell biology research. This compound, a structurally related compound, also targets V-ATPases and has demonstrated significant biological activities. Understanding the nuanced differences between these two molecules is crucial for their precise application in experimental settings and for exploring their therapeutic potential.

Chemical Structures and Properties

This compound and Bafilomycin A1 share a common 16-membered macrolide lactone ring scaffold but differ in their side chains. This structural variation accounts for their differential biological activities and potencies.

Table 1: Chemical Properties of this compound and Bafilomycin A1

| Property | This compound | Bafilomycin A1 |

| Chemical Formula | C₃₅H₅₆O₈ | C₃₅H₅₈O₉[1] |

| Molecular Weight | 604.8 g/mol [2] | 622.83 g/mol [3] |

| CAS Number | 98813-13-9[2] | 88899-55-2[3] |

Mechanism of Action: V-ATPase Inhibition

Both this compound and Bafilomycin A1 are potent and specific inhibitors of V-ATPase. They bind to the V₀ subunit of the V-ATPase complex, which is the transmembrane proton pore, thereby blocking proton translocation. This inhibition leads to a rapid increase in the pH of acidic intracellular organelles.

Comparative Potency

While both compounds are nanomolar inhibitors of V-ATPase, Bafilomycin A1 is generally considered more potent. A direct comparison in the inhibition of Helicobacter pylori-induced vacuolization in HeLa cells showed that Bafilomycin A1 has the highest activity, followed by B1, C1, and then D.

Table 2: V-ATPase Inhibitory Activity

| Compound | Target/System | Inhibitory Concentration | Reference |

| This compound | V-ATPase from Neurospora crassa | Kᵢ = 20 nM | [2] |

| Bafilomycin A1 | V-ATPase | IC₅₀ = 0.44 nM | [4] |

| Bafilomycin A1 | V-ATPases (general) | IC₅₀ = 4-400 nM | [5] |

| Bafilomycin A1 | H. pylori-induced vacuolization in HeLa cells | ID₅₀ = 4 nM | [4] |

Biological Activities: A Comparative Overview

The inhibition of V-ATPase by this compound and A1 triggers a cascade of effects on various cellular processes.

Autophagy

Both compounds are potent inhibitors of autophagy. By preventing the acidification of lysosomes, they block the fusion of autophagosomes with lysosomes and inhibit the degradation of autophagic cargo. Bafilomycin A1 is a widely used tool to study autophagic flux. This compound also induces the accumulation of autophagosomes in MCF-7 cells at concentrations ranging from 10 to 1,000 nM.[2]

Apoptosis

V-ATPase inhibition by bafilomycins can induce apoptosis in various cancer cell lines. Bafilomycin A1 has been shown to induce caspase-dependent apoptosis.[2][6] The pro-apoptotic effects are often observed at nanomolar concentrations and are linked to the disruption of cellular pH homeostasis and induction of cellular stress.

Antiviral Activity

Both this compound and Bafilomycin A1 have demonstrated antiviral properties against a range of viruses, including SARS-CoV-2.[3] Their antiviral mechanism is attributed to the inhibition of endosomal acidification, which is a critical step for the entry of many enveloped viruses into the host cell.

Table 3: Comparative Biological Activities

| Activity | This compound | Bafilomycin A1 |

| Autophagy Inhibition | Induces autophagosome accumulation[2] | Potent inhibitor of autophagosome-lysosome fusion and degradation[3] |

| Cytotoxicity | Cytotoxic activity reported[7] | Induces apoptosis in various cancer cell lines[6][8][9] |

| Antiviral Activity | Active against H1N1 influenza A and SARS-CoV-2[2][10] | Active against Zika virus and SARS-CoV-2[3] |

Experimental Protocols

V-ATPase Inhibition Assay

This protocol is adapted from a method for measuring the activity of purified V-ATPase.

Materials:

-

Purified V-ATPase

-

Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM MgCl₂, 100 mM KCl, 0.25 M Sucrose, 5 µg/mL Oligomycin, 1 mM DTT, 1x protease inhibitor cocktail

-

ATP solution (100 mM)

-

This compound and Bafilomycin A1 stock solutions (in DMSO)

-

BIOMOL Green Reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and Bafilomycin A1 in the assay buffer. Include a DMSO vehicle control.

-

In a 96-well plate, add 15 µL of purified V-ATPase to each well.

-

Add the diluted bafilomycins or vehicle control to the wells.

-

Adjust the volume in each well to 150 µL with the assay buffer.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of BIOMOL Green Reagent to each well.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the amount of ATP hydrolyzed based on a phosphate standard curve.

Autophagy Flux Assay (LC3-II Turnover)

This protocol measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess autophagic flux.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound and Bafilomycin A1 stock solutions (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or Bafilomycin A1 for a specified time (e.g., 2-4 hours). Include an untreated control and a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in treated cells compared to controls indicates an inhibition of autophagic flux.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound and Bafilomycin A1 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and Bafilomycin A1. Include an untreated control and a DMSO vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The inhibition of V-ATPase by this compound and A1 has profound effects on cellular signaling, primarily by disrupting lysosomal function and thereby impacting autophagy and apoptosis.

Figure 1: Simplified signaling pathway of V-ATPase inhibition by bafilomycins.

Figure 2: Experimental workflow for assessing autophagic flux.

Conclusion

This compound and Bafilomycin A1 are invaluable tools for investigating cellular processes that depend on vacuolar acidification. While both are potent V-ATPase inhibitors, Bafilomycin A1 is generally more potent and has been more extensively characterized. The choice between these two compounds will depend on the specific experimental context, including the cell type, the process under investigation, and the desired potency. This guide provides a foundational understanding of their differences and the methodologies to study their effects, empowering researchers to make informed decisions in their experimental designs. Further direct comparative studies are warranted to fully elucidate the subtle yet significant differences in their biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Bafilomycin A1 Induces Caspase-Dependent Apoptosis and Inhibits Autophagy Flux in Diffuse Large B Cell Lymphoma[v1] | Preprints.org [preprints.org]

- 3. Bafilomycin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bafilomycin A1 and U18666A Efficiently Impair ZIKV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: A Technical Guide to its Role in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bafilomycin D, a macrolide antibiotic and a member of the plecomacrolide family, recognized for its role as a potent inhibitor of autophagy. Primarily by targeting the vacuolar H+-ATPase (V-ATPase), this compound disrupts lysosomal acidification, a critical step in the autophagic pathway. This leads to the inhibition of autophagosome-lysosome fusion and the subsequent degradation of cellular components. This guide will detail the mechanism of action of this compound, present relevant quantitative data, provide comprehensive experimental protocols for its use in research, and visualize key processes through signaling pathway and workflow diagrams.

Introduction to Autophagy and this compound

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The process culminates in the fusion of a double-membraned vesicle, the autophagosome, with a lysosome to form an autolysosome, where the encapsulated material is degraded by acidic hydrolases.

The bafilomycins are a family of macrolide antibiotics produced by Streptomyces species.[1] this compound, like its more commonly studied analog Bafilomycin A1, is a valuable tool for studying autophagy. Its primary mechanism of action is the specific inhibition of vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for acidifying intracellular organelles like lysosomes.[2] By preventing lysosomal acidification, this compound effectively blocks the final, degradative step of autophagy, leading to an accumulation of autophagosomes within the cell.[2]

Mechanism of Action

This compound exerts its inhibitory effect on autophagy through the following key steps:

-

V-ATPase Inhibition: this compound is a potent and selective inhibitor of V-ATPase.[2] This enzyme is responsible for pumping protons into the lysosomal lumen, which is necessary to maintain the acidic environment (pH 4.5-5.0) required for the optimal activity of lysosomal hydrolases.

-

Increased Lysosomal pH: By inhibiting the V-ATPase proton pump, this compound leads to an increase in the intralysosomal pH.

-

Inhibition of Autophagic Degradation: The elevated lysosomal pH inactivates the pH-sensitive degradative enzymes within the lysosome.[1]

-

Blockade of Autophagic Flux: This inactivation of lysosomal hydrolases prevents the breakdown of cargo delivered by autophagosomes. Consequently, there is an accumulation of autophagosomes that cannot be cleared, a hallmark of inhibited autophagic flux.[2] Some studies also suggest that bafilomycins can inhibit the physical fusion of autophagosomes with lysosomes.[1]

Signaling Pathway

The following diagram illustrates the canonical autophagy pathway and the point of inhibition by this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound in the context of autophagy inhibition. It is important to note that while this compound is a potent V-ATPase inhibitor, Bafilomycin A1 generally exhibits the highest activity among the bafilomycins.[3]

| Parameter | Value | Cell Line/System | Reference |

| V-ATPase Inhibition (Ki) | 20 nM | N. crassa vacuolar membranes | [2] |

| P-type ATPase Inhibition (Ki) | 20,000 nM | E. coli | [2] |

| Effective Concentration for Autophagosome Accumulation | 10 - 1,000 nM | MCF-7 cells | [2] |

Note: The optimal concentration for inhibiting autophagic flux should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Detailed methodologies for key experiments to assess the role of this compound in autophagy are provided below.

LC3 Turnover Assay by Western Blot

This assay measures autophagic flux by quantifying the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor like this compound. An increase in LC3-II in this compound-treated cells compared to untreated cells indicates active autophagic flux.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%) and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with your experimental compound(s) for the desired duration. For the final 2-4 hours of the experiment, add this compound (e.g., 100 nM) to a subset of the wells. Include vehicle control (DMSO) wells.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold lysis buffer per well of a 12-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the samples briefly to shear DNA and ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control.

-

Autophagic flux is determined by the difference in the LC3-II signal between samples with and without this compound treatment. A higher level of p62, which is degraded by autophagy, also indicates autophagy inhibition.

-

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization of autophagosomes as punctate structures within the cell. An accumulation of LC3 puncta upon treatment with this compound is indicative of inhibited autophagic flux.

Materials:

-

Cells stably or transiently expressing GFP-LC3 or RFP-LC3

-

Glass-bottom dishes or coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixing

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Transfection (if applicable):

-

Seed cells on glass coverslips or in glass-bottom dishes.

-

If not using a stable cell line, transfect cells with a fluorescently-tagged LC3 plasmid.

-

-

Cell Treatment:

-

Treat cells with experimental compounds and/or this compound (e.g., 100 nM for 2-4 hours) as described in the Western blot protocol.

-

-

Fixation and Staining:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto slides using mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope. Use consistent settings for all samples.

-

-

Image Analysis:

-

Quantify the number of fluorescent LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells indicates a blockage of autophagic flux.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the effect of a compound on autophagic flux using this compound.

References

Bafilomycin D: A Technical Guide to its Effects on Lysosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D, a member of the plecomacrolide family of antibiotics isolated from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular organelles, most notably lysosomes. The acidic environment of the lysosome is critical for the activity of degradative enzymes, nutrient sensing, and cellular processes such as autophagy and endocytosis. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, leading to a cascade of downstream cellular effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on lysosomal pH, detailed experimental protocols for assessing its activity, and its impact on key cellular signaling pathways. While much of the available literature focuses on the closely related Bafilomycin A1, this guide incorporates data specific to this compound where available and draws parallels with Bafilomycin A1, which shares the same mechanism of action.

Mechanism of Action

This compound exerts its effects by directly binding to and inhibiting the V-ATPase proton pump. The V-ATPase is a multi-subunit complex composed of a peripheral V1 domain, responsible for ATP hydrolysis, and an integral V0 domain, which forms the proton-translocating pore. This compound specifically targets the V0 domain, thereby blocking the translocation of protons into the lysosomal lumen. This inhibition leads to a rapid increase in the intra-lysosomal pH, effectively neutralizing the acidic environment.

Quantitative Effects of this compound on V-ATPase Activity and Lysosomal pH

The inhibitory potency of this compound on V-ATPase and its consequent effect on lysosomal pH have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | System | Reference |

| IC50 for V-ATPase Inhibition | ~ 5 nM | Kdp-ATPase of Escherichia coli | [1] |

| IC50 for V-ATPase Inhibition | ~ 10 nM | V-ATPase from Neurospora crassa | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on V-ATPase Activity. This table presents the half-maximal inhibitory concentration (IC50) of this compound against V-ATPase from different organisms, highlighting its potent inhibitory activity in the nanomolar range.

| Cell Type | Treatment Condition | Change in Lysosomal pH | Reference |

| HeLa Cells | 100 nM Bafilomycin A1 for 1 hour | Increase from ~pH 4.7 to ~pH 6.2 | [2] |

| HEK293T, HeLa, Cos7 Cells | Bafilomycin A1 (concentration not specified) | Increase from ~pH 4.2-4.35 to neutral pH | [3] |

| Mock-infected cells | Bafilomycin A1 (concentration not specified) | Increase in pH above 7.0 | [4] |

Table 2: Effect of Bafilomycin on Lysosomal pH. This table summarizes the observed changes in lysosomal pH upon treatment with Bafilomycin. Note that the available quantitative data primarily pertains to Bafilomycin A1, which is expected to have a similar effect to this compound due to their shared mechanism of action.

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

Principle: LysoSensor™ Yellow/Blue DND-160 is a ratiometric fluorescent dye that exhibits a pH-dependent emission shift. In acidic environments (like functional lysosomes), it emits a yellow fluorescence, while in more neutral environments (resulting from V-ATPase inhibition), its emission shifts to blue. The ratio of yellow to blue fluorescence intensity provides a quantitative measure of lysosomal pH.[5][6]

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)

-

Live-cell imaging medium

-

35 mm glass-bottom dishes or 96-well imaging plates

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~340 nm and ~380 nm; Emission: ~440 nm and ~540 nm)

-

This compound

-

Control vehicle (e.g., DMSO)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or imaging plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Dye Loading: Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed imaging medium.

-

Remove the culture medium from the cells and add the LysoSensor™ working solution.

-

Incubate the cells for 5-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed imaging medium to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the blue and yellow channels.

-

Analysis: Quantify the fluorescence intensity in both channels for individual lysosomes or for the entire cell. Calculate the ratio of yellow to blue fluorescence intensity. A decrease in this ratio indicates an increase in lysosomal pH. A standard curve can be generated using buffers of known pH to correlate the fluorescence ratio to absolute pH values.[7]

Measurement of Lysosomal Acidification using Acridine Orange

Principle: Acridine orange is a lysosomotropic weak base that accumulates in acidic compartments.[8] In its monomeric form at low concentrations (e.g., in the cytoplasm), it fluoresces green. In acidic lysosomes, it becomes protonated and aggregates, causing its fluorescence to shift to red. A decrease in red fluorescence and/or an increase in green fluorescence is indicative of lysosomal de-acidification.[9][10]

Materials:

-

Acridine Orange (stock solution in ethanol or water)

-

Live-cell imaging medium or PBS

-

Fluorescence microscope with appropriate filter sets (Green: Ex/Em ~488/520 nm; Red: Ex/Em ~550/620 nm)

-

This compound

-

Control vehicle (e.g., DMSO)

Procedure:

-

Cell Culture: Grow cells on coverslips or in imaging dishes.

-

Drug Treatment: Incubate cells with this compound or vehicle control.

-

Staining: Add Acridine Orange to the culture medium at a final concentration of 1-5 µg/mL.

-

Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed imaging medium or PBS to remove the background fluorescence.

-

Imaging: Immediately observe the cells under a fluorescence microscope. Capture images in both green and red channels.

-

Analysis: Healthy cells will exhibit bright red puncta corresponding to acidic lysosomes. Cells treated with this compound will show a decrease in the intensity and/or number of red puncta and a potential increase in diffuse green cytoplasmic fluorescence.

Signaling Pathways and Cellular Processes Affected by this compound

Mechanism of V-ATPase Inhibition

The primary effect of this compound is the direct inhibition of the V-ATPase pump, leading to a failure to maintain the proton gradient across the lysosomal membrane. This results in an increase in lysosomal pH.

Caption: this compound directly inhibits the V0 subunit of V-ATPase.

Experimental Workflow for Measuring Lysosomal pH

This workflow outlines the key steps in assessing the impact of this compound on lysosomal acidification using fluorescent probes.

Caption: A generalized workflow for quantifying lysosomal pH changes.

Impact on mTOR Signaling

Lysosomal acidification is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. V-ATPase activity is thought to be necessary for mTORC1 to sense lysosomal amino acid levels. Inhibition of V-ATPase by bafilomycins can lead to the inhibition of mTORC1 signaling.[11][12] However, some studies have shown that in certain cell types, V-ATPase inhibition can paradoxically activate mTORC1 signaling.[13]

Caption: Inhibition of V-ATPase by this compound can disrupt mTORC1 signaling.

Effects on Endocytosis

The acidification of endosomes is a crucial step in the endocytic pathway, facilitating the dissociation of ligands from their receptors and the maturation of endosomes into lysosomes. By inhibiting V-ATPase, this compound can disrupt these processes, leading to impaired receptor recycling and degradation of endocytosed cargo.[14][15][16]

Caption: this compound impairs endosomal acidification and subsequent steps.

Conclusion

This compound is an invaluable tool for studying cellular processes that are dependent on lysosomal acidification. Its high potency and specificity for V-ATPase allow for the precise dissection of pathways involved in autophagy, endocytosis, and nutrient sensing. Understanding the quantitative effects and the downstream consequences of this compound-mediated V-ATPase inhibition is crucial for its effective application in research and for exploring its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolving subcellular pH with a quantitative fluorescent lifetime biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LysoSensor™ Yellow/Blue DND-160 - Special Packaging - FAQs [thermofisher.com]

- 7. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal Stability Assay [en.bio-protocol.org]

- 10. Lysosomal Stability Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Bafilomycin A1: an inhibitor of vacuolar H (+)-ATPases on endocytosis and apoptosis in RAW cells and RAW cell-derived osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Bafilomycin A1 and Nocodazole on Endocytic Transport in HeLa Cells: Implications for Viral Uncoating and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of bafilomycin A1 and nocodazole on endocytic transport in HeLa cells: implications for viral uncoating and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Bafilomycin D as a Potassium Ionophore: An In-depth Technical Guide

A Note on Bafilomycin Analogs: While this guide addresses the topic of Bafilomycin D as a potassium ionophore, it is crucial to note that the vast majority of scientific literature focuses on the ionophoric activities of Bafilomycin A1 . This compound, a structurally similar macrolide antibiotic, is primarily characterized as a potent inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2] Due to the scarcity of specific data on this compound's ionophoric properties for potassium, this guide will primarily detail the established potassium ionophore characteristics of Bafilomycin A1, drawing structural comparisons to this compound where appropriate. Researchers should exercise caution in directly extrapolating the quantitative findings for Bafilomycin A1 to this compound without direct experimental validation.

Introduction

Bafilomycins are a family of macrolide antibiotics produced by Streptomyces species, known for their potent inhibitory effects on vacuolar-type H+-ATPases (V-ATPases).[1] Beyond this primary mechanism of action, Bafilomycin A1 has been identified as a specific ionophore for potassium ions (K+), capable of transporting these ions across biological membranes.[3] This activity is independent of its V-ATPase inhibition and contributes to its broader biological effects, including the impairment of mitochondrial function.[3][4] This technical guide provides a comprehensive overview of the potassium ionophore activity of Bafilomycin A1, presenting available quantitative data, detailed experimental methodologies, and a discussion of its mechanism of action.

Structural Comparison: Bafilomycin A1 vs. This compound

Bafilomycin A1 and this compound share a common 16-membered macrolide lactone ring scaffold, which is characteristic of the bafilomycin family.[1][5] The key structural difference lies in the side chain attached to the macrolide ring. These structural similarities and differences are important for understanding their distinct biological activities. While both are potent V-ATPase inhibitors, the specific structural features of Bafilomycin A1 are responsible for its documented potassium ionophore activity.

Figure 1. Chemical structures of Bafilomycin A1 and this compound.

Mechanism of Action as a Potassium Ionophore

Bafilomycin A1 functions as a K+ carrier, meaning it binds to a potassium ion, diffuses across the lipid bilayer, and releases the ion on the other side. This is in contrast to channel-forming ionophores which create a pore through the membrane.[3] This carrier mechanism has been demonstrated in studies using both isolated mitochondria and artificial black lipid membranes.[3]

The ionophoric activity of Bafilomycin A1 for K+ leads to a number of downstream cellular effects, particularly impacting mitochondrial function. By transporting K+ into the mitochondrial matrix, Bafilomycin A1 can induce:

-

Mitochondrial Swelling: The influx of K+ followed by water results in osmotic swelling of the mitochondria.[3]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The movement of positive charge across the inner mitochondrial membrane dissipates the electrochemical gradient.[3]

-

Uncoupling of Oxidative Phosphorylation: The disruption of the proton motive force leads to the uncoupling of substrate oxidation from ATP synthesis.[3]

-

Inhibition of Respiration: At higher concentrations, Bafilomycin A1 can inhibit maximal respiration rates.[3]

Caption: Bafilomycin A1 Mediated K+ Transport and Mitochondrial Effects.

Quantitative Data on Potassium Ionophore Activity

While the potassium ionophoric activity of Bafilomycin A1 is well-established, specific quantitative data such as binding constants (Kd), transport rates, and comprehensive ion selectivity ratios are not extensively reported in the literature. The available data primarily describe the concentration-dependent effects on mitochondrial function.

| Parameter | Concentration | Observed Effect | Cell/System Type | Reference |

| Mitochondrial Effects | ||||

| Decreased Mitochondrial Membrane Potential & O2 Consumption | 30–100 nM | Significant decrease | Isolated rat liver mitochondria | [6] |

| Mitochondrial Swelling | ~300 nM | Induction of swelling | Isolated rat liver mitochondria | [6] |

| Partial Mitochondrial Uncoupling | 50–250 nM (after 45 min) | Stochastic flickering of mitochondrial membrane potential | Differentiated PC12 cells, SH-SY5Y cells, cerebellar granule neurons | [6] |

| V-ATPase Inhibition | ||||

| IC50 | 0.44 nM | Inhibition of vacuolar H+-ATPase | - | [7] |

| Ki | 20 nM | Inhibition of V-ATPase | N. crassa vacuolar membranes | [7] |

| Other Effects | ||||

| Inhibition of Na+ uptake | Ki = 0.16 μM | Dose-dependent inhibition | Young tilapia | [7] |

Note: The affinity of Bafilomycin A1 for K+ is considered to be relatively low compared to other well-known potassium ionophores like valinomycin.[1][8]

Experimental Protocols

Mitochondrial Swelling Assay

This assay is a common method to assess the ionophoretic activity of a compound by measuring the change in light scattering of a mitochondrial suspension as they swell due to ion and water influx.

Caption: Workflow for Mitochondrial Swelling Assay.

Detailed Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

Resuspension: Resuspend the isolated mitochondria in a potassium-free buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Spectrophotometric Measurement: Place the mitochondrial suspension in a spectrophotometer cuvette and monitor the baseline absorbance at a wavelength sensitive to light scattering, such as 540 nm.

-

Addition of Bafilomycin: Add the desired concentration of Bafilomycin A1 (or vehicle control) to the cuvette and incubate for a short period.

-

Initiation of Swelling: Initiate potassium uptake and subsequent swelling by adding a concentrated solution of KCl to the cuvette.

-

Data Acquisition: Record the change in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Black Lipid Membrane (BLM) Conductance Measurement

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer, providing evidence for the ionophoric activity of a compound.

Detailed Methodology:

-

BLM Formation: Form a planar lipid bilayer across a small aperture separating two aqueous compartments (cis and trans). The formation of the bilayer can be monitored by measuring its capacitance.

-

Electrode Placement: Place Ag/AgCl electrodes in both compartments to apply a voltage and measure the resulting current.

-

Baseline Measurement: Measure the baseline electrical conductance of the lipid bilayer in the presence of a salt solution (e.g., KCl).

-

Addition of Bafilomycin: Add Bafilomycin A1 to one or both compartments.

-

Conductance Measurement: Apply a voltage across the membrane and measure the current. An increase in current indicates an increase in ion conductance across the membrane, demonstrating the ionophoric activity of Bafilomycin A1.

-

Ion Selectivity: To determine ion selectivity, the experiment can be repeated with different salts (e.g., NaCl, LiCl) and the relative conductances can be compared.

Caption: Workflow for Black Lipid Membrane Conductance Measurement.

Implications for Research and Drug Development

The potassium ionophore activity of Bafilomycin A1 is a significant "off-target" effect that researchers must consider when using it as a V-ATPase inhibitor to study processes like autophagy. The effects on mitochondrial function can confound the interpretation of experimental results. For drug development professionals, understanding the structure-activity relationship of the bafilomycin family with respect to ionophore activity is crucial for designing more specific V-ATPase inhibitors with fewer mitochondrial side effects. The lack of data for this compound's ionophoric activity highlights an area for future research to fully characterize this compound and its potential as a research tool or therapeutic agent.

Conclusion

Bafilomycin A1 exhibits clear, albeit relatively low-affinity, potassium ionophore activity that is independent of its well-characterized role as a V-ATPase inhibitor. This activity leads to significant effects on mitochondrial function, including swelling, depolarization, and uncoupling of oxidative phosphorylation. While quantitative data on its ion selectivity and transport kinetics are limited, the qualitative effects are well-documented. There is currently a lack of specific data on the potassium ionophore activity of this compound, and researchers should be cautious about assuming similar properties to Bafilomycin A1 without direct experimental evidence. Further investigation is needed to fully characterize the ionophoric potential of this compound and other members of the bafilomycin family.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and structure activity relationships of bafilomycin A1, a potent and selective inhibitor of the vacuolar H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Early Studies on Bafilomycin D Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic studies of Bafilomycin D and its closely related analogue, Bafilomycin A1. Bafilomycins are a family of macrolide antibiotics derived from Streptomyces griseus that exhibit potent cytotoxic effects primarily through the specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2] This inhibition disrupts cellular pH homeostasis, leading to the suppression of autophagic flux and the induction of apoptosis.[1][3] This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes.[1][4] By inhibiting V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway for degrading cellular waste.[3] The accumulation of autophagosomes and the failure of cellular recycling processes contribute to cellular stress and eventual cell death. Furthermore, V-ATPase inhibition can lead to the induction of apoptosis through various signaling cascades.[3][5]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from early studies on the cytotoxic effects of this compound and A1 across various cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Treatment Duration | Key Findings | Reference |

| A-549 | Human Lung Adenocarcinoma | Cytotoxicity Assay | ~1.5 µM (1500 nM) | Not Specified | Significantly less toxic than Bafilomycin A1, B1, C1, and D. | [6] |

| HT-29 | Human Colorectal Adenocarcinoma | Cytotoxicity Assay | ~0.6 µM (600 nM) | Not Specified | Showed potent cytotoxicity, though less than other bafilomycins. | [6] |

| MCF-7 | Human Breast Adenocarcinoma | Autophagosome Accumulation | 10 - 1000 nM | Not Specified | Induced autophagosome accumulation. | [7] |

Table 2: Cytotoxicity of Bafilomycin A1

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Treatment Duration | Key Findings | Reference |

| Capan-1 | Human Pancreatic Cancer | MTT Assay | 5 nM | 72 hours | Induced apoptosis at concentrations >10 nM. | |

| WEHI 231 | Murine B-cell Lymphoma | Cell Viability Assay | Not Specified | Not Specified | Induced apoptosis. | [5] |

| MG63 | Human Osteosarcoma | CCK-8 Assay | 1 µmol/l | 6, 12, 24 hours | Inhibited cell viability and induced apoptosis. | [8] |

| Pediatric B-ALL | B-cell Acute Lymphoblastic Leukemia | MTT Assay | 1 nM | 72 hours | Profoundly inhibited cell growth. | [9] |

| BEL7402, HepG2, Huh7, SMMC-7721 | Hepatocellular Carcinoma | MTT Assay | 5 nM | 24, 48, 72 hours | Suppressed HCC cell growth. | [10] |

| Primary Cortical Rat Neurons | Normal Neurons | LC3-II Accumulation | 10 nM | 24 hours | Increased autophagosome marker LC3-II. 100 nM was toxic. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in early Bafilomycin cytotoxicity studies.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound or A1 in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Incubation:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT Assay): Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound or A1 at the desired concentrations and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

Western Blot Analysis for Autophagy Markers (LC3)

-

Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II (a higher band) indicates autophagosome formation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key cellular pathways affected by this compound and a standard experimental workflow for its cytotoxic evaluation.

Caption: Mechanism of this compound-induced cytotoxicity.

Caption: Experimental workflow for evaluating this compound cytotoxicity.

References

- 1. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bafilomycin - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Specific inhibitors of vacuolar type H(+)-ATPases induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Bafilomycin D for Autophagy Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycins are a class of macrolide antibiotics derived from Streptomyces species, recognized for their potent inhibitory effects on vacuolar H+-ATPases (V-ATPases). This inhibition disrupts the acidification of intracellular organelles, most notably lysosomes, thereby blocking the final, degradative stage of the autophagy pathway. By preventing the fusion of autophagosomes with lysosomes or inhibiting the function of lysosomal hydrolases, bafilomycins lead to the accumulation of autophagosomes, making them invaluable tools for studying autophagic flux.